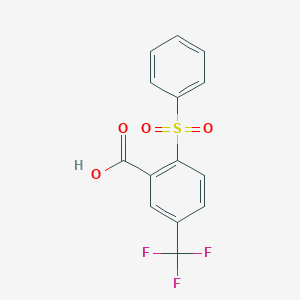

![molecular formula C15H22N4O3 B1328723 [{2-[(4-Methylpiperazin-1-yl)amino]-2-oxoethyl}(phenyl)amino]acetic acid CAS No. 1142204-93-0](/img/structure/B1328723.png)

[{2-[(4-Methylpiperazin-1-yl)amino]-2-oxoethyl}(phenyl)amino]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a product for proteomics research . It belongs to the class of organic compounds known as benzanilides , which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Synthesis Analysis

The synthesis of this compound involves the reaction of 1-methylpiperazine or 3- and 4- (4-methylpiperazin-1-y . In a specific synthesis process, N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl) acetamide was added to a solution of compound 3 in MeOH .

Molecular Structure Analysis

The molecular formula of this compound is C15H22N4O3 . It contains a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .

Scientific Research Applications

Anti-inflammatory Applications

This compound has been studied for its potential anti-inflammatory effects. In one study, it was shown to reduce the number of writhings induced by acetic acid in a dose-dependent manner . Additionally, it reduced paw licking time in the second phase of the formalin test, suggesting a significant anti-nociceptive activity . The compound also reduced oedema formation and cell migration, as well as myeloperoxidase enzyme activity and levels of pro-inflammatory cytokines IL-1β and TNF-α in pleurisy tests .

Analgesic Effects

The analgesic properties of this compound have been explored through various pain models. It has demonstrated efficacy in reducing pain responses in the acetic acid-induced abdominal writhing test and the formalin-induced pain test . These findings suggest that the compound could be a promising candidate for the development of new analgesic drugs.

Acute Oral Systemic Toxicity Assessment

The safety profile of the compound has been evaluated through acute oral systemic toxicity studies. The neutral red uptake (nru) assay was used to assess the toxicity, and the compound was classified in the GHS category with an LD50 between 300 and 2000 mg/kg . This indicates a moderate level of toxicity, which is an important consideration for its potential therapeutic use.

Anti-nociceptive Activity

Apart from its anti-inflammatory effects, the compound has been tested for its anti-nociceptive activity. It has shown promising results in reducing pain without directly acting on the central nervous system, as evidenced by the tail flick test . This suggests a peripheral mechanism of action, which could be beneficial in certain pain management scenarios.

Inhibition of Pro-inflammatory Cytokines

The compound’s ability to inhibit key pro-inflammatory cytokines like TNF-α and IL-1β is significant . These cytokines play a crucial role in the inflammatory process, and their inhibition can help in the management of chronic inflammatory diseases.

Potential Antimicrobial Activity

While not directly related to the compound , similar piperazine derivatives have been investigated for their antimicrobial activity. For instance, docking simulations of piperazine chrome-2-one derivatives have shown potential antibacterial activity by stabilizing enzyme–inhibitor complexes through hydrophobic interactions . This suggests that further exploration of the antimicrobial potential of [{2-[(4-Methylpiperazin-1-yl)amino]-2-oxoethyl}(phenyl)amino]acetic acid could be fruitful.

Mechanism of Action

Target of Action

It’s known that similar compounds, such as piperazine derivatives, have been found to interact with a variety of biological targets . These targets often play crucial roles in various biological processes, including antimicrobial, antifungal, and anti-inflammatory activities .

Mode of Action

It’s known that piperazine derivatives can interact with their targets in a variety of ways, often leading to changes in the target’s function . For instance, some piperazine derivatives have been found to inhibit the activity of certain enzymes, thereby disrupting the biochemical processes that these enzymes are involved in .

Biochemical Pathways

Given the broad range of biological activities associated with piperazine derivatives, it’s likely that this compound affects multiple biochemical pathways . These could include pathways related to inflammation, microbial growth, and other processes .

Result of Action

Given the biological activities associated with similar compounds, it’s likely that this compound has a range of effects at the molecular and cellular level . These could include inhibiting the growth of microbes, reducing inflammation, and other effects .

Action Environment

The action of this compound can be influenced by a variety of environmental factors. These could include the pH of the environment, the presence of other compounds, and the temperature, among others. These factors can influence the compound’s stability, its interaction with its targets, and its overall efficacy .

properties

IUPAC Name |

2-(N-[2-[(4-methylpiperazin-1-yl)amino]-2-oxoethyl]anilino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O3/c1-17-7-9-19(10-8-17)16-14(20)11-18(12-15(21)22)13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,16,20)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFWANKOKNOFKIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)NC(=O)CN(CC(=O)O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[{2-[(4-Methylpiperazin-1-yl)amino]-2-oxoethyl}(phenyl)amino]acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine](/img/structure/B1328640.png)

![1-[4-(Ethylsulphonyl)-2-nitrophenyl]azepane](/img/structure/B1328643.png)

![1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxylic acid](/img/structure/B1328647.png)

![8-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1328648.png)

![1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxylic acid](/img/structure/B1328650.png)

![1-[4-(Ethylsulfonyl)-2-nitrophenyl]-4-methylpiperidine](/img/structure/B1328651.png)

![1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidin-4-ol](/img/structure/B1328652.png)

![1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol](/img/structure/B1328656.png)

![4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1328662.png)